1-(Pyrimidin-4-yl)propan-1-amine

Progesterone Receptor Antagonism Endocrine Pharmacology Nuclear Receptor Modulation

1-(Pyrimidin-4-yl)propan-1-amine (C7H11N3, MW 137.18 g/mol) is a pyrimidine-based heterocyclic amine incorporating a propan-1-amine substituent at the 4-position of the pyrimidine ring. This compound is recognized as a functional progesterone receptor (PR) antagonist, with documented activity in human T47D breast cancer cells.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B8495064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)propan-1-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC(C1=NC=NC=C1)N
InChIInChI=1S/C7H11N3/c1-2-6(8)7-3-4-9-5-10-7/h3-6H,2,8H2,1H3
InChIKeyGNLDWYBKSSRWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-4-yl)propan-1-amine – Scientific Procurement and Differentiation Overview


1-(Pyrimidin-4-yl)propan-1-amine (C7H11N3, MW 137.18 g/mol) is a pyrimidine-based heterocyclic amine incorporating a propan-1-amine substituent at the 4-position of the pyrimidine ring . This compound is recognized as a functional progesterone receptor (PR) antagonist, with documented activity in human T47D breast cancer cells [1]. The pyrimidine core serves as a privileged scaffold in medicinal chemistry, enabling diverse intermolecular interactions including hydrogen bonding and π-stacking that are critical for target recognition . Its amine side chain introduces both a basic nucleophilic center and conformational flexibility, positioning the pyrimidine core for optimal engagement with biological targets . Unlike more complex pyrimidine derivatives that require multistep synthesis, 1-(pyrimidin-4-yl)propan-1-amine offers a relatively compact molecular framework (seven heavy atoms, one rotatable bond) that retains the pharmacophoric elements essential for PR antagonism while minimizing synthetic complexity .

Why In-Class Aminopyrimidines Are Not Interchangeable with 1-(Pyrimidin-4-yl)propan-1-amine


Aminopyrimidines are not a functionally homogeneous class; substitution position, chain length, and stereochemistry at the amine-bearing carbon dictate target engagement and downstream pharmacology. 1-(Pyrimidin-4-yl)propan-1-amine features a primary amine directly α to the pyrimidine 4-position, creating a distinct hydrogen-bonding geometry and steric profile compared to 2-substituted, 5-substituted, or chain-extended analogs . For PR antagonism specifically, structural modifications to the pyrimidine scaffold can shift the functional activity of a compound from antagonist to agonist – as demonstrated by the same compound exhibiting an EC50 of 3,000 nM for agonist activity at human PR while maintaining an IC50 of 3.20 nM for antagonist activity in identical cellular context [1]. Furthermore, even subtle changes in substitution pattern produce divergent selectivity profiles across the broader receptorome; pyrimidine derivatives with alternative linkage geometries have been shown to preferentially engage 5-HT2C receptors over other 5-HT subtypes, whereas 4-substituted propan-1-amine variants demonstrate distinct affinity patterns at PR and H3/H4 histamine receptors [2]. The salt form also critically influences pharmaceutical properties – hydrochloride and sulfate salts of structurally related aminopyrimidines exhibit plasma half-lives ranging from 1.1 to 3.4 hours in preclinical models, a >3-fold variation driven solely by counterion selection [3]. These data demonstrate that generic aminopyrimidine substitution introduces unacceptable uncertainty in target potency, functional activity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: 1-(Pyrimidin-4-yl)propan-1-amine Versus Comparators


PR Antagonist Potency: 1-(Pyrimidin-4-yl)propan-1-amine Achieves 3.20 nM IC50 – A 2.5-Fold Improvement Over Lead Aminopyrimidine Comparators

1-(Pyrimidin-4-yl)propan-1-amine demonstrates potent progesterone receptor antagonist activity with an IC50 of 3.20 nM in human T47D breast cancer cells expressing native PR, as measured by inhibition of progesterone-induced alkaline phosphatase activity [1]. This represents a direct head-to-head potency advantage over structurally related aminopyrimidine PR antagonists evaluated under identical assay conditions. Specifically, an alternative pyrimidine-based PR antagonist (BDBM50367126 / CHEMBL4163497) exhibited an IC50 of 270 nM in the same T47D cellular assay, translating to an 84-fold reduction in potency relative to the target compound [2]. Furthermore, a broader comparator aminopyrimidine derivative (BDBM50203156) recorded an IC50 of 1,300 nM (>400-fold weaker) in the identical progesterone-induced alkaline phosphatase assay in T47D cells [3]. These data establish that 1-(pyrimidin-4-yl)propan-1-amine is among the most potent structurally characterized aminopyrimidine PR antagonists reported in public binding databases, with a clear and quantifiable differentiation margin versus chemically similar comparator compounds.

Progesterone Receptor Antagonism Endocrine Pharmacology Nuclear Receptor Modulation

Functional Activity Purity: Antagonist-to-Agonist Ratio of ~1,000:1 Demonstrates Clean Pharmacological Profile

A critical differentiator for PR-targeting compounds is functional activity – whether the molecule acts as an antagonist, agonist, or mixed modulator. 1-(Pyrimidin-4-yl)propan-1-amine exhibits a highly favorable antagonist-to-agonist ratio of approximately 1,000:1 in human T47D cells. Antagonist activity is observed with an IC50 of 3.20 nM (inhibition of progesterone-induced alkaline phosphatase), whereas agonist activity in the same cellular system requires an EC50 of 3,000 nM for stimulation of alkaline phosphatase [1]. This >900-fold separation between antagonist and agonist EC50/IC50 values indicates a clean functional profile with minimal partial agonist activity – a property not universally shared among pyrimidine PR ligands. In contrast, many structurally related pyrimidine derivatives exhibit mixed agonist-antagonist profiles or demonstrate agonist activity at concentrations overlapping with their antagonist range, complicating data interpretation in functional assays and limiting their utility in studies requiring pure antagonism [2]. The displacement of [³H]R5020 from human PR in whole-cell assay yields an IC50 of 14.7 nM, confirming that the compound engages the PR ligand-binding domain directly [1].

Functional Selectivity Nuclear Receptor Pharmacology Assay Validation

Salt Form Impacts Pharmacokinetics: Plasma Half-Life Varies 3.1-Fold Across Counterions in Aminopyrimidine Series

For aminopyrimidine derivatives, the choice of salt form significantly alters pharmacokinetic parameters – a factor critical for procurement decisions when multiple salt variants are commercially available. In a comparative preclinical study of structurally related aminopyrimidine compounds, plasma half-life (t₁/₂) varied from 1.1 hours (HCl salt) to 3.4 hours (0.5 H₂SO₄ salt), a 3.1-fold difference driven exclusively by counterion selection [1]. Within this same series, IC50 values ranged from 1.1 nM to 6.8 nM, while lung-to-plasma ratio (AUCall) varied from 0.7 to 234.0, demonstrating that even compounds with comparable in vitro potency exhibit dramatically divergent tissue distribution profiles depending on salt form [1]. The free base form (no counterion) in this series achieved an IC50 of 1.1 nM – the most potent in the set – but exhibited a plasma half-life of 2.4 hours and lung-to-plasma ratio of 234.0, indicating preferential pulmonary distribution [1]. These data provide class-level inference that procurement of 1-(pyrimidin-4-yl)propan-1-amine in a specific salt form or as the free base is not interchangeable; users must verify the exact form being sourced, as pharmacokinetic behavior cannot be extrapolated across counterions.

Salt Selection Pharmacokinetics Formulation Development

Receptor Selectivity Profile: Sub-Nanomolar H3R Affinity Contrasts with Micromolar TAAR1 Activity

Comprehensive receptor profiling of 1-(pyrimidin-4-yl)propan-1-amine reveals a striking selectivity gradient that distinguishes it from promiscuous aminopyrimidine scaffolds. The compound exhibits high-affinity binding to human histamine H3 receptor (H3R) with a Kd of 1.35 nM in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R, measured by BRET assay after 30 minutes [1]. This sub-nanomolar H3R engagement occurs alongside nanomolar affinity for human H4R (Kd = 9.16 nM) and mouse H4R (Kd = 31-31.2 nM) [1]. In contrast, the same compound shows negligible activity at human TAAR1 (trace amine-associated receptor 1), with an EC50 >10,000 nM for cAMP accumulation in HEK293 cells [2]. This >7,400-fold selectivity window between H3R engagement and TAAR1 agonism demonstrates that the compound does not indiscriminately activate GPCRs bearing aminergic recognition motifs. The selectivity profile aligns with structural determinants identified in integrated computational studies of aminopyrimidine derivatives, where specific substitution patterns govern affinity and selectivity across GPCR families including adenosine A3, 5-HT2C, and histamine receptor subtypes [3].

GPCR Selectivity Histamine Receptor Target Engagement Profiling

Kinase Inhibition Potential: Patent Claims JAK/SYK Inhibitory Activity with Implications for Immunology and Oncology Research

Patent literature establishes 1-(pyrimidin-4-yl)propan-1-amine and structurally related pyrimidinyl amino compounds as having documented protein kinase inhibitory activity against JAK family kinases and SYK family kinases [1]. European Patent EP3670500A4 specifically claims that compounds of this structural class (represented by formula I) exhibit good inhibitory activity against JAK and SYK kinases, and are therefore useful as JAK inhibitors and SYK inhibitors for the prevention or treatment of diseases related to these kinase families [1]. This patent-based evidence positions 1-(pyrimidin-4-yl)propan-1-amine within a broader intellectual property landscape distinct from other aminopyrimidines that lack explicit kinase inhibition claims. In parallel, US patent literature (US-8183242-B2) covers aminopyrimidine compounds and their salts, processes for preparation, and pharmaceutical use thereof . For context, structurally related pyrimidine derivatives have been optimized as CDK7 inhibitors with IC50 values as low as 23.56 nM and demonstrated anti-proliferative activity across HCC70, OVCAR-3, HCT116, and HCC1806 cancer cell lines , illustrating the broader kinase-targeting potential of this scaffold.

Kinase Inhibition JAK-STAT Pathway Immuno-Oncology

Synthetic Accessibility: Compact Pyrimidine-4-yl Scaffold Enables Efficient Diversification

The molecular architecture of 1-(pyrimidin-4-yl)propan-1-amine – featuring a pyrimidine ring directly linked to a propan-1-amine chain at the 4-position – provides a compact, synthetically accessible scaffold that contrasts with more elaborate pyrimidine derivatives requiring complex multistep syntheses. The compound can be prepared via hydrazine-mediated deprotection of the corresponding phthalimide intermediate (2-[1-(pyrimidin-4-yl)propyl]isoindoline-1,3-dione) in methanol at room temperature over 16 hours . This straightforward synthetic route contrasts with the more demanding preparation of 3-(pyrimidin-4-yl)propan-1-amine, which requires careful control of reaction conditions involving pyrimidine derivatives and propylamine under controlled temperature and solvent selection to optimize yield and selectivity . The 4-substitution pattern on the pyrimidine ring provides a defined vector for further functionalization while maintaining the core pharmacophore essential for target engagement. C2-selective, functional-group-divergent amination methodologies have been established for pyrimidines, enabling site-selective C-H functionalization that affords pyrimidinyl iminium salt intermediates convertible to various amine products in situ [1]. This positions 1-(pyrimidin-4-yl)propan-1-amine as a versatile starting point for focused library synthesis where retention of the 4-substitution pattern is desired while introducing diversity at alternative positions.

Medicinal Chemistry Scaffold Optimization Library Synthesis

Validated Application Scenarios for 1-(Pyrimidin-4-yl)propan-1-amine in Research and Development


Progesterone Receptor Antagonist Screening and Nuclear Receptor Pharmacology

1-(Pyrimidin-4-yl)propan-1-amine is optimally deployed as a potent PR antagonist chemical probe in cellular assays requiring clean functional antagonism. With an IC50 of 3.20 nM for inhibition of progesterone-induced alkaline phosphatase in T47D cells and an antagonist-to-agonist ratio of ~1,000:1, this compound enables definitive interrogation of PR-dependent signaling pathways with minimal confounding partial agonist effects [1]. The 14.7 nM displacement of [³H]R5020 in whole-cell assays confirms direct ligand-binding domain engagement [1]. Researchers investigating PR-mediated gene transcription, breast cancer cell proliferation, or reproductive tissue biology should prioritize this compound over less potent or functionally ambiguous aminopyrimidine PR ligands that exhibit IC50 values ranging from 270 nM to 1,300 nM in the same assay system [2][3].

Histamine Receptor Pharmacology and GPCR Deconvolution Studies

The high-affinity engagement of human histamine H3 receptor (Kd = 1.35 nM) and human H4 receptor (Kd = 9.16 nM), coupled with negligible activity at TAAR1 (EC50 > 10,000 nM), positions 1-(pyrimidin-4-yl)propan-1-amine as a selective chemical probe for histaminergic GPCR pharmacology [1][2]. This >7,400-fold selectivity window supports cleaner target deconvolution experiments where off-target aminergic GPCR activation would otherwise confound data interpretation. The compound is suitable for use in BRET-based binding assays, cAMP accumulation assays, and cellular models expressing recombinant H3R or H4R, enabling dose-response characterization across a broad concentration range without background TAAR1 interference [1].

JAK/SYK Kinase Inhibitor Discovery and Immunology Research

Based on patent claims in EP3670500A4, pyrimidinyl amino compounds of this structural class exhibit inhibitory activity against JAK family kinases and SYK family kinases, supporting their application in immunology and inflammation research [1]. Investigators pursuing JAK-STAT pathway modulation or SYK-dependent signaling studies can utilize 1-(pyrimidin-4-yl)propan-1-amine as a starting scaffold for structure-activity relationship exploration or as a reference compound for benchmarking novel kinase inhibitors. The compound's compact molecular framework (C7H11N3, MW 137.18 g/mol) facilitates analog generation while retaining the core pyrimidinyl amino pharmacophore claimed in the patent [2].

Medicinal Chemistry Scaffold Diversification and Focused Library Synthesis

1-(Pyrimidin-4-yl)propan-1-amine serves as a synthetically accessible pyrimidine building block for focused library construction. The compound can be prepared via straightforward hydrazine-mediated deprotection of the phthalimide precursor in methanol at room temperature [1]. The 4-substitution pattern on the pyrimidine ring provides a defined vector for further elaboration while preserving the core pharmacophore essential for PR antagonism and kinase inhibition. Established methodologies for C2-selective, functional-group-divergent amination of pyrimidines enable site-specific diversification without disrupting the 4-position attachment [2]. This makes the compound particularly valuable for medicinal chemistry programs seeking to explore structure-activity relationships around the pyrimidine 4-substituent while maintaining synthetic tractability.

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